Cas no 1236409-89-4 (2-fluoro-4-(2-hydroxypropan-2-yl)phenol)

2-Fluoro-4-(2-hydroxypropan-2-yl)phenol is a fluorinated phenolic compound featuring a tertiary hydroxyl group, which enhances its solubility and reactivity in various synthetic applications. The fluorine substitution at the ortho position influences electronic properties, making it useful in pharmaceutical and agrochemical intermediates. The hydroxyl group provides a versatile handle for further functionalization, such as etherification or esterification. Its structural features contribute to stability and selectivity in coupling reactions. This compound is particularly valuable in the development of bioactive molecules, where its unique substitution pattern can modulate binding affinity and metabolic stability. Suitable for controlled reactions, it offers a balance of reactivity and steric accessibility.
2-fluoro-4-(2-hydroxypropan-2-yl)phenol structure
1236409-89-4 structure
Product Name:2-fluoro-4-(2-hydroxypropan-2-yl)phenol
CAS No:1236409-89-4
MF:C9H11FO2
MW:170.180846452713
CID:4579642
PubChem ID:68492217
Update Time:2025-05-20

2-fluoro-4-(2-hydroxypropan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(2-hydroxypropan-2-yl)phenol
    • Inchi: 1S/C9H11FO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3
    • InChI Key: OYKUYFZOPABONW-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(C(O)(C)C)C=C1F

Computed Properties

  • Exact Mass: 170.07430775g/mol
  • Monoisotopic Mass: 170.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 40.5Ų

2-fluoro-4-(2-hydroxypropan-2-yl)phenol Pricemore >>

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Additional information on 2-fluoro-4-(2-hydroxypropan-2-yl)phenol

2-Fluoro-4-(2-Hydroxypropan-2-yl)phenol

The compound 2-fluoro-4-(2-hydroxypropan-2-yl)phenol (CAS No. 1236409-89-4) is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound, often referred to as FPP (Fluorinated Phenolic Compound), has gained attention due to its unique structural properties and functional groups. The presence of a fluoro group at the second position and a hydroxypantanone group at the fourth position on the phenolic ring imparts distinctive electronic and steric effects, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of FPP in the development of advanced materials, particularly in the synthesis of high-performance polymers. Researchers have explored its role as a monomer in the production of thermally stable polymers, which find applications in aerospace and electronics industries. The hydroxyl group in FPP facilitates polymerization reactions, enabling the formation of cross-linked networks with enhanced mechanical and thermal properties.

In addition to its role in polymer chemistry, FPP has shown promise in drug discovery. The compound's ability to act as a chelating agent has been leveraged in designing metalloenzyme inhibitors, which are critical in treating various diseases, including cancer and neurodegenerative disorders. Recent findings suggest that FPP derivatives can selectively bind to metal ions, such as copper and zinc, which are implicated in disease progression.

The synthesis of FPP involves a multi-step process that typically includes nucleophilic aromatic substitution and oxidation reactions. Recent advancements in catalytic methods have improved the yield and purity of FPP, making it more accessible for large-scale production. For instance, the use of palladium-catalyzed coupling reactions has been reported to enhance the efficiency of FPP synthesis.

From an environmental perspective, FPP has been investigated for its potential as a biodegradable additive in plastics. Its ability to undergo enzymatic degradation under controlled conditions makes it a sustainable alternative to traditional plasticizers. This aligns with global efforts to reduce plastic waste and promote eco-friendly materials.

Furthermore, FPP has been utilized in sensor technology for detecting harmful gases such as formaldehyde and ammonia. Its sensitivity to these gases stems from the interaction between the fluoro group and gas molecules, leading to changes in electrical conductivity that can be measured using simple devices.

In conclusion, 2-fluoro-4-(2-hydroxypropan-2-yl)phenol (CAS No. 1236409-89-4) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and environmental technology. Ongoing research continues to uncover new potentials for this compound, solidifying its position as an essential molecule in modern chemistry.

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